1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonitrile group, along with a pyridine ring substituted with bromine and fluorine atoms . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of 5-bromo-3-fluoro-2-pyridinecarboxaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile, 1-(5-bromo-3-chloro-2-pyridinyl)-: Similar structure but with a chlorine atom instead of fluorine.
Cyclopropanecarbonitrile, 1-(5-bromo-3-methyl-2-pyridinyl)-: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity . The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C9H6BrFN2 |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6BrFN2/c10-6-3-7(11)8(13-4-6)9(5-12)1-2-9/h3-4H,1-2H2 |
InChI Key |
TWEQVMRXLJBZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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